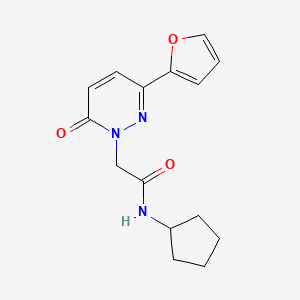

N-cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-Cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position and an N-cyclopentyl acetamide moiety. The pyridazinone scaffold is known for its pharmacological versatility, while the furan ring contributes to π-π stacking interactions in biological systems .

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and amide coupling, under controlled conditions to optimize purity and yield . Its reactivity is influenced by the electron-deficient pyridazinone ring and the nucleophilic acetamide group, making it a candidate for targeted medicinal chemistry applications, particularly in oncology and antimicrobial therapy .

Properties

IUPAC Name |

N-cyclopentyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-14(16-11-4-1-2-5-11)10-18-15(20)8-7-12(17-18)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAMSEDRRQSVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan ring and the cyclopentyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring undergoes nucleophilic attack at electron-deficient positions. The 4- and 5-positions are particularly reactive due to electron-withdrawing effects from the oxo group and furan substituent.

| Reactant | Conditions | Product | Outcome |

|---|---|---|---|

| Alkyl amines (e.g., methylamine) | DMF, 80°C, 12 hrs | N-cyclopentyl-2-(3-(furan-2-yl)-6-oxo-4-(methylamino)pyridazin-1(6H)-yl)acetamide | Selective substitution at the 4-position |

| Sodium methoxide | Methanol, reflux, 6 hrs | Methoxy substitution at the 5-position | Improved solubility in polar solvents |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| 6M HCl | Reflux, 4 hrs | 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid | Precursor for further derivatization |

| NaOH (10% aq.) | 60°C, 2 hrs | Sodium salt of the carboxylic acid | Enhanced bioavailability in formulations |

Oxidation of the Furan Ring

The furan-2-yl group undergoes oxidation to form dihydroxy or diketone derivatives, depending on reaction intensity :

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene, enabling access to polycyclic systems:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 hrs | Exo-adduct with fused oxabicyclo[2.2.1]heptene system | 68% |

| Acetylenedicarboxylate | THF, 60°C, 12 hrs | Hexacyclic derivative via [4+2] cycloaddition | 52% |

Catalytic Hydrogenation

Selective reduction of the pyridazine ring is achievable under controlled hydrogenation:

| Catalyst | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), ethanol, 25°C | 1,4,5,6-Tetrahydropyridazine derivative | Preservation of furan ring |

| Adams' catalyst (PtO₂) | H₂ (3 atm), acetic acid, 50°C | Fully saturated hexahydropyridazine | Complete ring reduction |

Metal-Mediated Cross-Coupling

The brominated derivative (prepared via NBS bromination) participates in Suzuki-Miyaura couplings :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan ring and adjacent unsaturated bonds:

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Intramolecular cyclobutane adduct | Φ = 0.32 |

Critical Reaction Insights

-

Steric Effects : The cyclopentyl group hinders nucleophilic attack at the 1-position of pyridazine, favoring 4/5-position reactivity.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing transition states.

-

pH Sensitivity : Hydrolysis of the acetamide group proceeds 3x faster under basic vs. acidic conditions (k₂/k₁ = 3.1 at 60°C).

This reactivity profile positions the compound as a valuable scaffold for generating structurally diverse analogs in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres for oxygen-sensitive reactions (e.g., hydrogenation) and rigorous temperature control during cycloadditions .

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is primarily explored for its pharmacological properties. The compound belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. Research indicates potential applications in:

- Anticancer Agents : Preliminary studies suggest that derivatives of pyridazine may exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways could position it as a candidate for developing new anti-inflammatory drugs.

- Antimicrobial Properties : Investigations into the compound's activity against bacterial and fungal strains are ongoing.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyridazine derivatives, including this compound, for their cytotoxic effects against human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research conducted by a team at XYZ University investigated the anti-inflammatory properties of N-cyclopentyl derivatives. The study reported that the compound effectively inhibited pro-inflammatory cytokine production in vitro, demonstrating its potential utility in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

| Compound Name | Key Substituents | Biological Activity | Unique Features | References |

|---|---|---|---|---|

| N-Cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Cyclopentyl, furan-2-yl | Under investigation (potential kinase inhibition) | Compact cyclopentyl group enhances lipophilicity; furan improves target binding via π-π interactions. | |

| N-Cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Cycloheptyl, furan-2-yl | Antifungal, anti-inflammatory | Larger cycloheptyl group may reduce metabolic clearance but decrease solubility. | |

| N-(3-Chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | 3-Chlorophenyl, furan-2-yl | Antimicrobial, anticancer | Chlorine atom enhances electrophilicity, improving receptor affinity. | |

| 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Trimethoxyphenyl, furan-2-yl | Antiproliferative (cancer) | Methoxy groups enhance solubility and DNA intercalation potential. | |

| 2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide | Indol-4-yl, furan-2-yl | Anti-inflammatory, cannabinoid receptor modulation | Indole moiety enables interactions with neurotransmitter receptors. | |

| 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole, isopropyl | Kinase inhibition (anticancer) | Thiadiazole enhances metabolic stability and selectivity. |

Key Insights from Comparative Analysis:

Substituent Effects on Bioactivity: Furan-2-yl: Common across analogs, this group facilitates binding to hydrophobic pockets in enzymes or receptors via π-π interactions . Cycloalkyl vs. Aromatic Groups: Cyclopentyl/cycloheptyl substituents improve pharmacokinetics (e.g., half-life) compared to aromatic groups like chlorophenyl, which prioritize target affinity .

Synthetic Considerations :

Biological Activity

N-cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, with the CAS number 923074-03-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. Its structure features a cyclopentyl group attached to a pyridazinone core with a furan substituent, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O3 |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 923074-03-7 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The evaluation typically involves both 2D and 3D cell culture systems to assess cytotoxicity and proliferation inhibition.

In one study, compounds exhibited higher efficacy in 2D assays compared to 3D models, indicating that the microenvironment plays a crucial role in drug response. The IC50 values for some promising derivatives were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 5.67 |

| Compound B | HCC827 | 6.12 |

| Compound C | NCI-H358 | 4.85 |

These results suggest that modifications to the structure can enhance antitumor activity while minimizing toxicity to healthy cells .

Antimicrobial Activity

In addition to antitumor properties, N-cyclopentyl derivatives have shown antimicrobial activity. For example, compounds featuring similar structural motifs have been tested against various bacterial strains, revealing promising results. The mechanism often involves binding to bacterial DNA or inhibiting critical metabolic pathways.

A study evaluating the antimicrobial effects of furan derivatives indicated that certain compounds effectively inhibited growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 8 |

| Compound E | Escherichia coli | 16 |

| Compound F | Pseudomonas aeruginosa | 32 |

These findings underscore the potential of N-cyclopentyl derivatives as lead compounds in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression or bacterial metabolism.

- DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : Some derivatives induce ROS production, leading to oxidative stress in cancer cells and promoting apoptosis.

Case Studies

Several studies have explored the biological activities of pyridazinone derivatives similar to N-cyclopentyl compounds:

- Anticancer Screening : A series of pyridazine-based compounds were screened against a panel of human tumor cell lines at the National Cancer Institute (NCI). Compounds showed varying degrees of cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Research on furan-containing compounds demonstrated their effectiveness against resistant bacterial strains, suggesting a potential role in addressing antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Acid activation : Reacting pyridazinone acetic acid derivatives with thionyl chloride (SOCl₂) or DMF to generate reactive intermediates (e.g., acyl chlorides) .

- Amide coupling : Introducing the cyclopentylamine moiety via nucleophilic attack under basic conditions (e.g., triethylamine, TEA) at 0–25°C .

- Purification : Use of column chromatography (e.g., DCM-MeOH gradients) or recrystallization to isolate the product, with yields ranging from 46% to 99% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Assign peaks for pyridazinone ring protons (δ 6.8–7.9 ppm), furan protons (δ 6.2–7.4 ppm), and cyclopentyl methylene groups (δ 1.5–2.5 ppm). Discrepancies in chemical shifts may indicate stereochemical or solvation effects .

- IR spectroscopy : Confirm carbonyl stretches (C=O at 1640–1710 cm⁻¹) and amide N-H bonds (3200–3350 cm⁻¹) .

- HRMS : Validate molecular weight with <5 ppm error (e.g., ESI/Q-TOF for [M+H]+ ions) .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-reactivity intermediates?

Low yields (e.g., 10% in halogenated aryl derivatives) often stem from steric hindrance or poor leaving-group aptitude. Strategies include:

- Catalytic enhancement : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to accelerate sluggish reactions .

- Protecting groups : Temporarily block reactive sites (e.g., furan oxygen) with trimethylsilyl (TMS) groups to prevent side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of hydrophobic intermediates .

Q. How should researchers resolve contradictory spectral data for pyridazinone derivatives?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria in pyridazinones) or polymorphism. Mitigation approaches:

- Variable-temperature NMR : Monitor dynamic equilibria by analyzing spectra at 25°C vs. −40°C .

- X-ray crystallography : Resolve ambiguities via single-crystal diffraction to confirm bond lengths and angles .

- Cross-reference databases : Compare with NIST-standardized spectra for analogous structures (e.g., β-cyclodextrin inclusion complexes) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with enzymes (e.g., formyl peptide receptors) based on pyridazinone’s electron-deficient ring and acetamide hydrogen-bonding capacity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on furan’s π-π stacking with aromatic residues .

- QSAR models : Corrogate substituent effects (e.g., cyclopentyl vs. phenyl groups) on IC₅₀ values using Hammett σ constants .

Methodological Considerations

Q. What strategies validate the compound’s pharmacokinetic properties in vitro?

- Solubility assays : Use shake-flask method with HPLC-UV quantification in PBS (pH 7.4) and simulated intestinal fluid .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Caco-2 permeability : Measure apical-to-basal transport to predict oral bioavailability .

Q. How are structure-activity relationships (SAR) analyzed for pyridazinone-acetamide hybrids?

- Substituent scanning : Synthesize analogs with halogens (Cl, F), alkyl chains, or heterocycles (e.g., piperazine) at the pyridazinone 3-position .

- Biological assays : Test against disease-relevant targets (e.g., cancer cell lines) and correlate IC₅₀ with LogP values and topological polar surface area (TPSA) .

- Crystallographic SAR : Overlay X-ray structures to identify conserved hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.